Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
Overview
Description
Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of propanoic acid, with an ethyl ester group and a 4-chlorophenylmethylamino group attached to the third carbon . This compound has been synthesized and studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an ethyl ester group and a 4-chlorophenylmethylamino group attached to a propanoic acid backbone . The average mass of the molecule is 212.673 Da and the monoisotopic mass is 212.060410 Da .Scientific Research Applications
Spectroscopic and Diffractometric Studies : Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has been characterized using various spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to its polymorphic forms. This research underscores the compound's importance in pharmaceutical development and material science (Vogt et al., 2013).
Crystal Structure Analysis : Studies on the crystal structure of related compounds to this compound have provided insights into their molecular configuration, intermolecular interactions, and potential applications in material sciences (Zhang, Zhang, & Guo, 2009).
Applications in Dye Synthesis : Research has shown the use of similar compounds in the synthesis of disperse dyes, highlighting their potential applications in textile dyeing and coloration processes (Abolude et al., 2021).
Antimicrobial Activity : The compound and its derivatives have been explored for their antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Radwan et al., 2020).
Bioassay and Biological Potentials : There's ongoing research into the bioactivity of this compound derivatives, including studies on their insecticidal properties and potential as insect growth regulators (Devi & Awasthi, 2022).
Novel Derivative Synthesis : The compound is used in the synthesis of novel derivatives, which are being investigated for their potential as antimicrobial and anticancer agents, underscoring the compound's significance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nuclear receptors
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . The specifics of these interactions and the resulting changes would require further investigation.
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall pharmacokinetics
Result of Action
Similar compounds have been found to have specific lethal effects on cancer cells . More research is needed to describe the specific effects of this compound.
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIPZNDESBQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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